REACTION_CXSMILES
|
N[CH2:2]CCNC(=O)C.[OH-].[Na+].[C:11]([NH:14][CH2:15][CH2:16][CH2:17][NH:18][C:19](=[S:21])[S-:20])(=[O:13])[CH3:12].[Na+].CI>O1CCOCC1.O.C(=S)=S>[C:11]([NH:14][CH2:15][CH2:16][CH2:17][NH:18][C:19](=[S:20])[S:21][CH3:2])(=[O:13])[CH3:12] |f:1.2,3.4|
|
Name
|
|
Quantity
|
146 g
|
Type
|
reactant
|
Smiles
|
NCCCNC(C)=O
|
Name
|
|
Quantity
|
52 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
710 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
620 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
sodium N-(3-acetamidopropyl)dithiocarbamate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NCCCNC([S-])=S.[Na+]
|
Name
|
|
Quantity
|
179 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
96 g
|
Type
|
solvent
|
Smiles
|
C(=S)=S
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 hour at 0° to 2° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred for 3 hours at the same temperature
|
Duration
|
3 h
|
Type
|
DISTILLATION
|
Details
|
Dioxane was distilled off in vacuo from the reaction mixture
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with ethyl acetate (300 ml, 200 ml×4)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extracts were dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
35 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NCCCNC(SC)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 193.18 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |